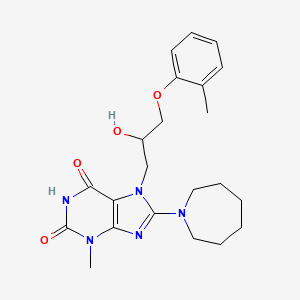

8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(azepan-1-yl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-15-9-5-6-10-17(15)31-14-16(28)13-27-18-19(25(2)22(30)24-20(18)29)23-21(27)26-11-7-3-4-8-12-26/h5-6,9-10,16,28H,3-4,7-8,11-14H2,1-2H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHABZSKUTBDJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(azepan-1-yl)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological significance. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It features a purine core structure with various functional groups that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its potential therapeutic effects. The following sections summarize key findings from various studies.

Pharmacological Properties

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

- Antiviral Effects : Research has suggested that this compound may possess antiviral properties, particularly against RNA viruses. It is hypothesized that the purine structure allows for interference with viral replication processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could have implications for cancer treatment and metabolic disorders.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signal Transduction Pathways : The compound may affect pathways related to cell survival and apoptosis.

- Inhibition of Nucleotide Synthesis : By targeting enzymes responsible for nucleotide synthesis, the compound could limit the availability of nucleotides necessary for DNA replication in rapidly dividing cells.

Study 1: Antitumor Activity

A study conducted on several human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability. The IC50 values varied depending on the cell line but generally ranged from 5 to 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

| A549 | 8 |

Study 2: Antiviral Properties

In vitro assays showed that the compound inhibited viral replication in a dose-dependent manner. The effective concentration (EC50) against a model RNA virus was found to be approximately 20 µM.

| Virus Type | EC50 (µM) |

|---|---|

| Influenza A | 22 |

| HIV | 18 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure aligns with a broader class of purine-2,6-dione derivatives. Key structural variations among analogs occur at positions 7 and 8, which critically modulate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Structural and Functional Insights

Substitution with but-2-yn-1-yl (linagliptin intermediate) introduces alkyne functionality, favoring click chemistry applications .

Position 8 Modifications: Azepan-1-yl (7-membered ring) in the target compound may offer conformational flexibility over piperidinyl (6-membered) or benzylamino analogs, affecting binding kinetics . Hydrazinyl derivatives (e.g., TC227) demonstrate enzyme inhibition, suggesting that electron-deficient groups at position 8 enhance interaction with catalytic sites .

Synthetic Yields :

- High yields (>80%) are achievable for analogs like M3 and the linagliptin intermediate, indicating robust synthetic routes for purine-2,6-diones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.